molecular formula C48H63N5O9 B611689 Vinglycinate CAS No. 865-24-7

Vinglycinate

Cat. No.: B611689
CAS No.: 865-24-7
M. Wt: 854.0 g/mol
InChI Key: YNSIUGHLISOIRQ-UHFFFAOYSA-N
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Preparation Methods

Vinglycinate is synthesized through a series of chemical reactions starting from vinblastine. The synthetic route involves the modification of vinblastine by introducing a glycine moiety to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Vinglycinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Mechanism of Action

The mechanism of action of vinglycinate involves the inhibition of microtubule formation, similar to other vinca alkaloids. This compound binds to tubulin, a protein that is essential for the formation of microtubules, and prevents its polymerization. This leads to the disruption of the mitotic spindle, resulting in cell cycle arrest and apoptosis of cancer cells . The molecular targets of this compound include tubulin and other proteins involved in cell division and apoptosis pathways .

Comparison with Similar Compounds

Vinglycinate is similar to other vinca alkaloids such as vinblastine, vincristine, vindesine, and vinleurosine. this compound is unique in its reduced toxicity and comparable antitumor activity. While vinblastine and vincristine are widely used in clinical practice, this compound offers a safer alternative with fewer side effects . Other similar compounds include vinrosidine and vinleurosine, which also exhibit antitumor activity but differ in their chemical structure and toxicity profiles .

Conclusion

This compound is a promising compound with significant potential in cancer treatment. Its unique properties, including reduced toxicity and comparable antitumor activity, make it a valuable alternative to other vinca alkaloids. Ongoing research continues to explore its applications and mechanisms of action, further establishing its role in the field of oncology.

Properties

CAS No.

865-24-7

Molecular Formula

C48H63N5O9

Molecular Weight

854.0 g/mol

IUPAC Name

methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3

InChI Key

YNSIUGHLISOIRQ-UHFFFAOYSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vinglycinate;  Vinglicinato;  Vinglycinatum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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